molecular formula C9H6F3NO4 B1603673 Methyl 3-nitro-5-(trifluoromethyl)benzoate CAS No. 22227-63-0

Methyl 3-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B1603673
CAS No.: 22227-63-0
M. Wt: 249.14 g/mol
InChI Key: GMGZRXWZOZSBED-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of Methyl 5-(trifluoromethyl)benzoate: The synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate can be achieved by nitrating Methyl 5-(trifluoromethyl)benzoate. This involves the reaction of Methyl 5-(trifluoromethyl)benzoate with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to introduce the nitro group at the 3-position.

    Fluorination of Methyl 3-nitrobenzoate: Another method involves the fluorination of Methyl 3-nitrobenzoate using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Methyl 3-nitro-5-(trifluoromethyl)benzoate can undergo reduction reactions to convert the nitro group to an amino group, forming Methyl 3-amino-5-(trifluoromethyl)benzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid, using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Methyl 3-amino-5-(trifluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of drug candidates, especially those requiring trifluoromethyl groups for enhanced metabolic stability and bioavailability.

    Material Science: It is utilized in the development of materials with specific electronic properties due to the presence of the trifluoromethyl group.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 5-(trifluoromethyl)benzoate: Lacks the nitro group, affecting its reactivity and applications.

    3-nitro-5-(trifluoromethyl)benzoic acid: The carboxylic acid analog of Methyl 3-nitro-5-(trifluoromethyl)benzoate.

Uniqueness

This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in pharmaceutical research.

Properties

IUPAC Name

methyl 3-nitro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZRXWZOZSBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596700
Record name Methyl 3-nitro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-63-0
Record name Methyl 3-nitro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-5-(trifluoromethyl)benzoic acid (25.0 g, 106.3 mmol) was dissolved in methanol (60 mL) which was bubbled with hydrochloric acid gas for 1 h. The reaction was allowed to stir at room temperature overnight and concentrated. The crude product was dissolved in ethyl acetate, washed with water (2×), brine (2×) dried over sodium sulfate and concentrated. Flash chromatography on silica gel afforded 23.4 g (88%) of the desired compound. 1H-NMR (CDCl3, 500 MHz) δ 9.02 (s, H), 8.66 (s, 1H), 8.61 (s, 1H), 4.03 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To an ice cooled stirred solution of 3-nitro-5-(trifluoromethyl)benzoic acid (25.00 g, 106.3 mmol) in methanol (500 mL) was added acetyl chloride (22.00 g, 280.2 mmol) dropwise over 20 min. After the addition was complete, the reaction mixture was stirred for 20 min at 0° C., then heated at reflux for 6 h and then cooled to room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate, filtered through a silica gel and concentrated under reduced pressure to provide methyl 3-nitro-5-(trifluoromethyl)benzoate (24.65 g, 93%) as a pale yellow oil.
[Compound]
Name
ice
Quantity
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25 g
Type
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Reaction Step Two
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500 mL
Type
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22 g
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 3-nitro-5-(trifluoromethyl)benzoic acid (20 g, 85 mmol) in MeOH (200 mL) was added H2SO4 (12 mL, 225 mmol) at 0° C. dropwise, then the mixture was stirred for 16 h at 25° C. Then the solvent was concentrated and was adjusted pH=9 with NaHCO3 solution. The solvent was concentrated to give the residue which was extracted with DCM (200 mL×2), dried over Na2SO4, filtered, and concentrated to yield an oil of methyl 3-nitro-5-(trifluoromethyl)benzoate (20 g, 76 mmol, 90% yield): 1H NMR (400 MHz, CD3OD) δ 8.99 (s, 1H), 8.74 (s, 1H), 8.62 (s, 1H), 4.01 (s, 3H); ES-LCMS m/z 250 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Add thionyl chloride (2 mL) dropwise to the solution of 3-nitro-5-(trifluoromethyl)benzoic acid (1.5 g, 6.4 mmol) in methanol (20 mL), reflux for 5 hrs. TLC (PE:EtOAc=1:1) shows the reaction is complete. Concentrate under reduced pressure to give the crude product (1.8 g, 100%) which is used in next step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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